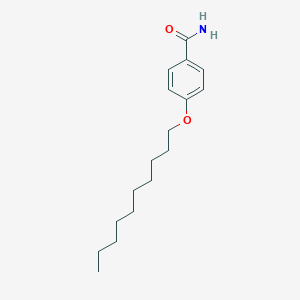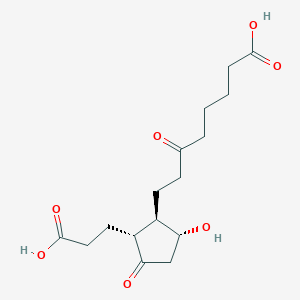
tétranor-PGEM
Vue d'ensemble
Description
Le Tétranor-PGEM (également connu sous le nom de PGE-M) est un métabolite de la prostaglandine E2 (PGE2). Il sert de biomarqueur précieux pour l'inflammation et le cancer. Plus précisément, il a été associé à la néoplasie colorectale avancée, au cancer de l'ovaire et au cancer de la prostate .
Applications De Recherche Scientifique
Tetranor-PGEM finds applications in various fields:
Cancer Research: It serves as a diagnostic biomarker for cancers, including colorectal, ovarian, and prostate cancers.
Inflammation Studies: Researchers use it to assess inflammatory processes.
Clinical Diagnostics: Detecting tetranor-PGEM levels can aid in disease diagnosis and monitoring.
Mécanisme D'action
Tetranor-PGEM, also known as 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid, is a metabolite of prostaglandin E2 (PGE2) and has been identified as a biomarker of inflammation and cancer . This article provides a comprehensive overview of the mechanism of action of tetranor-PGEM.
Target of Action
Tetranor-PGEM is primarily a metabolite of prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in various physiological processes, including inflammation, fever, and pain perception. It acts on four different G-protein coupled receptors, namely EP1, EP2, EP3, and EP4 .
Mode of Action
Instead, it reflects the biosynthesis of PGE2 in the body . The presence of tetranor-PGEM in urine indicates the production and subsequent metabolism of PGE2 .
Biochemical Pathways
The production of tetranor-PGEM is a part of the arachidonic acid metabolic pathway. Arachidonic acid is converted into PGE2 by the cyclooxygenase enzymes COX-1 and COX-2. PGE2 is then metabolized into tetranor-PGEM, which is excreted in the urine .
Pharmacokinetics
It is known that tetranor-pgem is a major urinary metabolite of pge2 . This suggests that it is readily excreted from the body, which could impact its bioavailability.
Result of Action
The presence of tetranor-PGEM in urine is associated with various health conditions. For instance, increased levels of urinary tetranor-PGEM have been observed in patients with diabetic nephropathy . It is also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .
Action Environment
Environmental factors can influence the action of tetranor-PGEM. For example, obesity and smoking have been found to be positively associated with urinary PGE-M, a biomarker of inflammation, which includes tetranor-PGEM . This suggests that lifestyle factors can modulate the production and action of tetranor-PGEM.
Analyse Biochimique
Biochemical Properties
Tetranor-PGEM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with monoclonal antibodies in enzyme immunoassays .
Cellular Effects
Tetranor-PGEM influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, urinary levels of Tetranor-PGEM are increased in patients with diabetic nephropathy .
Méthodes De Préparation
Voies de synthèse:: La préparation synthétique du Tétranor-PGEM implique le métabolisme du PGE2. Il est principalement formé par des processus enzymatiques in vivo.
Production industrielle:: Le this compound n'est pas directement synthétisé industriellement. Au lieu de cela, il est isolé à partir d'échantillons biologiques (tels que l'urine) à des fins diagnostiques.
Analyse Des Réactions Chimiques
Réactions:: Le Tétranor-PGEM ne subit pas de réactions chimiques significatives en lui-même. Son rôle principal réside dans la réflexion de l'activité métabolique du PGE2.
Réactifs et conditions courants:: Étant donné que le this compound est un métabolite, il ne réagit pas avec des réactifs ou des conditions spécifiques. Sa mesure dans des échantillons biologiques (par exemple, l'urine) implique des immunoessais ou la spectrométrie de masse.
Principaux produits:: Le this compound lui-même n'est pas un produit de réactions chimiques, mais plutôt un marqueur du métabolisme du PGE2.
4. Applications de la recherche scientifique
Le this compound trouve des applications dans divers domaines:
Recherche sur le cancer: Il sert de biomarqueur diagnostique pour les cancers, y compris les cancers colorectaux, ovariens et de la prostate.
Études de l'inflammation: Les chercheurs l'utilisent pour évaluer les processus inflammatoires.
Diagnostic clinique: La détection des niveaux de this compound peut aider au diagnostic et à la surveillance des maladies.
5. Mécanisme d'action
Le this compound n'exerce pas d'effets directs ; au lieu de cela, il reflète le métabolisme du PGE2. Le PGE2 lui-même est impliqué dans l'inflammation, la douleur et d'autres processus physiologiques.
Comparaison Avec Des Composés Similaires
Le Tétranor-PGEM se distingue par sa spécificité en tant que métabolite du PGE2. Des composés similaires comprennent le Tétranor-PGFM et le Tétranor-PGAM.
Propriétés
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947678 | |
| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-56-0 | |
| Record name | 11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11alpha-Hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024769560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


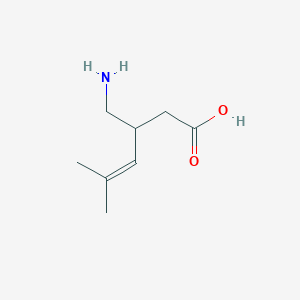
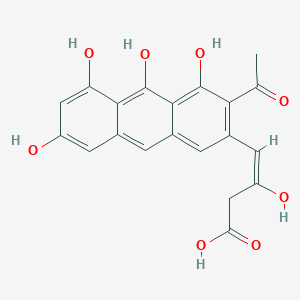
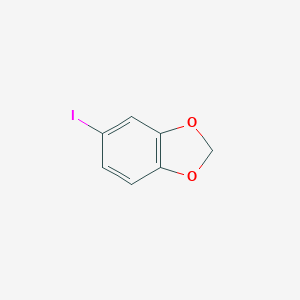

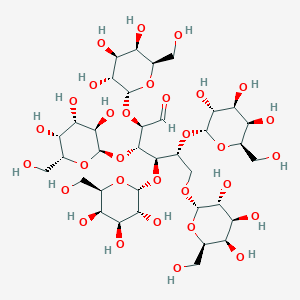
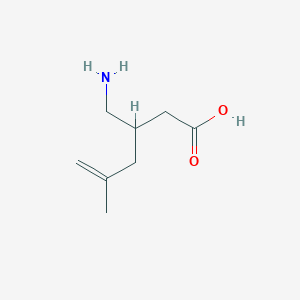
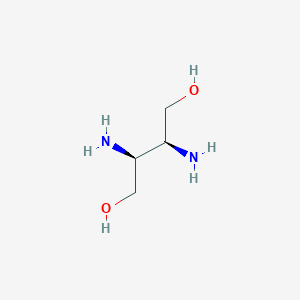
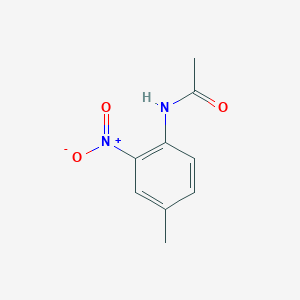
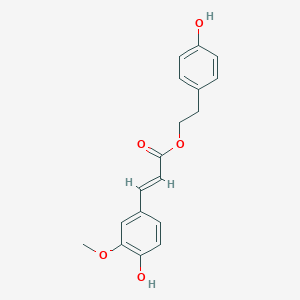

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
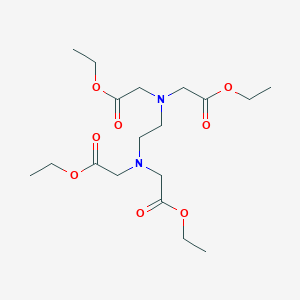
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
